molecular formula C10H7ClFNO2 B1459421 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile CAS No. 1795362-29-6

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile

Cat. No.: B1459421
CAS No.: 1795362-29-6
M. Wt: 227.62 g/mol
InChI Key: QSLZDARSXGFKIV-UHFFFAOYSA-N
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Description

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile is an organic compound that features a benzene ring substituted with chlorine, fluorine, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile typically involves the reaction of 2-chloro-6-fluorobenzonitrile with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like toluene . The dioxolane ring is formed through the cyclization of ethylene glycol with the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, catalyst, and reaction temperature are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in oxidation-reduction reactions, particularly involving the dioxolane ring.

    Cyclization: The dioxolane ring can undergo further cyclization reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Aminated derivatives: Formed through nucleophilic substitution with amines.

    Oxidized products: Resulting from the oxidation of the dioxolane ring.

    Reduced products: Formed by the reduction of the nitrile group to an amine.

Scientific Research Applications

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile has several scientific research applications:

    Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the substituents and reaction conditions. The dioxolane ring can participate in ring-opening reactions, while the nitrile group can undergo reduction or substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and properties. The dioxolane ring adds further versatility, making it a valuable compound in various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLZDARSXGFKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=C(C=C2)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile
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2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile
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2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile
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2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile
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Reactant of Route 6
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile

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